molecular formula C22H14BrFN2O B5408002 (1E,2E)-3-(4-BROMOPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE

(1E,2E)-3-(4-BROMOPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE

Cat. No.: B5408002
M. Wt: 421.3 g/mol
InChI Key: FAKWBSZOAXLBFZ-VVZHITDXSA-N
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Description

(1E,2E)-3-(4-BROMOPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE is a complex organic compound that features a combination of bromophenyl, fluorophenyl, and benzoxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,2E)-3-(4-BROMOPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzoxazole Core: This can be achieved by the condensation of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced to the benzoxazole core.

    Formation of the Prop-2-en-1-imine Moiety: This involves the reaction of an appropriate aldehyde with an amine to form the imine linkage.

    Bromination: The final step involves the bromination of the phenyl ring to introduce the bromophenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E,2E)-3-(4-BROMOPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1E,2E)-3-(4-BROMOPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1E,2E)-3-(4-BROMOPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (1E,2E)-3-(4-CHLOROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE
  • (1E,2E)-3-(4-METHOXYPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE

Uniqueness

The uniqueness of (1E,2E)-3-(4-BROMOPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrFN2O/c23-17-8-6-15(7-9-17)3-2-12-25-19-10-11-21-20(14-19)26-22(27-21)16-4-1-5-18(24)13-16/h1-14H/b3-2+,25-12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKWBSZOAXLBFZ-VVZHITDXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N=C/C=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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